molecular formula C15H17NO2 B067123 (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine CAS No. 173416-01-8

(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine

Cat. No.: B067123
CAS No.: 173416-01-8
M. Wt: 243.3 g/mol
InChI Key: OYJDMLZKWITUOG-UHFFFAOYSA-N
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Description

Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine, or FMBPA, is a compound derived from the reaction of furan with 4-methoxy-phenyl-amine. It is a white crystalline solid with a melting point of 106-107°C and a boiling point of 217-218°C. FMBPA has been studied for a variety of applications, including as a synthetic intermediate in pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. FMBPA is also used as a precursor for the production of other compounds, such as the drug pramipexole.

Scientific Research Applications

Synthesis and Characterization

  • 2-Furancarbinol Complexes of Silicon : Singh et al. (2013) detailed the synthesis and characterization of novel silicon complexes derived from 2-furancarbinol. These compounds were synthesized through reactions with various chlorosilanes, leading to the production of novel silatranes with potential applications in material science and organosilicon chemistry (Singh et al., 2013).

  • Phosphomolybdic Acid Catalysis : Reddy et al. (2012) reported on the use of phosphomolybdic acid as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, showcasing the versatility of furan derivatives in organic synthesis (Reddy et al., 2012).

Biological Activity

  • Brine Shrimp Lethality and Bioactivity : Rudyanto et al. (2014) synthesized aminomethyl derivatives of eugenol and tested their bioactivity using brine shrimp lethality tests. This study highlighted the potential toxicity and bioactivity of furan-based compounds, suggesting their further exploration for medicinal applications (Rudyanto et al., 2014).

  • NHE-1 Inhibitory Activity : Lee et al. (2007) explored the effects of various substituents on the NHE-1 inhibitory activity of (5-arylfuran-2-ylcarbonyl)guanidines, indicating the therapeutic potential of furan derivatives in cardiovascular diseases (Lee et al., 2007).

Material Science Applications

  • Metal-Free Synthesis of Polysubstituted Pyrroles : Kumar et al. (2017) developed an efficient method for the synthesis of polysubstituted pyrroles, including furan-phenylamine derivatives, highlighting the utility of these compounds in material science and organic synthesis (Kumar et al., 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in pharmaceuticals, materials science, or other areas of chemistry .

Properties

IUPAC Name

N-[1-(furan-2-yl)but-3-enyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-5-14(15-6-4-11-18-15)16-12-7-9-13(17-2)10-8-12/h3-4,6-11,14,16H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJDMLZKWITUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(CC=C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389855
Record name N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173416-01-8
Record name N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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